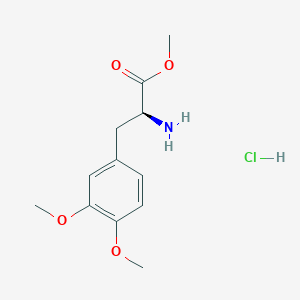

(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride

Description

(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride (CAS No. 70494-48-3) is a chiral organic compound with the molecular formula C₁₂H₁₈ClNO₄ and a molecular weight of 275.73 g/mol . It features a propanoate ester backbone substituted with an amino group and a 3,4-dimethoxyphenyl moiety. The compound is stored under inert conditions at 2–8°C due to its sensitivity to moisture and oxidation . Its hazard profile includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .

This compound is primarily utilized in research settings, particularly in synthetic chemistry and crystallography, as evidenced by its role in synthesizing derivatives like 2-[2-(4-chlorophenyl)acetylamino]-3-(3,4-dimethoxyphenyl)propionic acid methyl ester .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3;/h4-5,7,9H,6,13H2,1-3H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKAXTBGALLXCW-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo-compounds depending on the specific conditions.

Reduction Products: Corresponding amines.

Substitution Products: Derivatives with different substituents at the methoxy positions.

Scientific Research Applications

Drug Development

(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been explored for their activity as inhibitors in enzyme-catalyzed reactions, particularly in the context of drug design targeting specific receptors or enzymes.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. Studies have shown that modifications to the phenylalanine backbone can influence neurotransmitter activity, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Ugi reaction has been highlighted as an effective method for synthesizing this compound through a one-pot approach that combines amines, acids, and isocyanides .

Table 1: Summary of Synthetic Methods

| Method | Description | Yield (%) |

|---|---|---|

| Ugi Reaction | One-pot multi-component reaction | Up to 90% |

| Traditional Synthesis | Stepwise synthesis involving protection/deprotection steps | Variable |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example, it has been tested against protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular functions and signal transduction pathways .

Case Studies

A notable case study involved the evaluation of this compound's efficacy as a potential therapeutic agent against cancer cell lines. The results indicated a dose-dependent response in inhibiting cell proliferation, suggesting its utility in developing anticancer therapies .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with various enzymes and receptors, influencing biological processes.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanoate Esters

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the phenyl ring or stereochemistry:

Key Observations :

- Methoxy vs. Hydroxy Groups : Methoxy substituents (as in the target compound) enhance lipophilicity and metabolic stability compared to hydroxylated analogs .

- Stereochemistry : The (S)-enantiomer is critical for specific biological interactions, as seen in its use in synthesizing enantiopure derivatives .

- Ester vs. Acid Functionality : The methyl ester in the target compound improves membrane permeability compared to free carboxylic acids (e.g., CAS 68697-61-0) .

Compounds with Divergent Core Structures

Diaveridine Hydrochloride (CAS 23156-74-7)

This pyrimidine derivative contains a 3,4-dimethoxybenzyl group but differs fundamentally in its heterocyclic core. While both compounds share the dimethoxyphenyl motif, diaveridine’s pyrimidine ring confers distinct antimicrobial properties, highlighting the role of core structure in biological activity .

Dopamine Hydrochloride (CAS 62-31-7)

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride lacks the ester and amino acid backbone but shares a dihydroxyphenyl group. The absence of methoxy groups in dopamine increases its polarity, enabling rapid systemic clearance compared to the target compound .

Biological Activity

(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride, also known as (S)-3,4-dimethoxyphenylalanine methyl ester hydrochloride, is a compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

- CAS Number : 70494-48-3

- Molecular Formula : C₁₂H₁₈ClNO₄

- Molecular Weight : 275.73 g/mol

- Purity : Typically high purity (>98%) is expected in commercial samples.

| Property | Value |

|---|---|

| Molecular Weight | 275.73 g/mol |

| Boiling Point | Not available |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Hazard Statements | H302-H315-H319-H335 |

Pharmacological Effects

- Anticancer Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain metalloproteinases, which play a crucial role in cancer progression and metastasis .

- Modulation of Receptor Activity : It interacts with various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines :

- Neuroprotection Study :

Q & A

Basic: What are the standard laboratory synthesis protocols for (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 3,4-dimethoxyphenylpropanoic acid derivatives with methylamine precursors under acidic conditions, often using thionyl chloride (SOCl₂) to activate the carboxyl group .

- Step 2 : Chiral resolution to isolate the (S)-enantiomer, employing chiral catalysts or chromatographic separation (e.g., chiral HPLC) .

- Step 3 : Hydrochloride salt formation by treating the freebase with HCl in dioxane, followed by solvent evaporation and recrystallization from CHCl₃-methanol mixtures for purification .

- Yield Optimization : Reaction parameters like temperature (room temperature for HCl addition) and stoichiometry are critical. Continuous flow reactors may enhance scalability .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (e.g., DMSO-d₆ solvent) confirms proton environments, such as methoxy (δ 3.79 ppm) and aromatic protons .

- X-ray Crystallography : Single-crystal diffraction (e.g., CHCl₃-methanol recrystallization) resolves absolute stereochemistry and molecular packing . Software like OLEX2 or SHELX refines crystallographic data .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns verify enantiomeric purity (>95%), while reverse-phase HPLC assesses chemical purity .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize hydrochloride waste with bicarbonate before disposal .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test binary solvent systems (e.g., CHCl₃-methanol, ethanol-water) to improve crystal quality. Slow evaporation at 4°C enhances lattice formation .

- Software Tools : Use OLEX2 to analyze preliminary diffraction data and adjust crystallization parameters (e.g., supersaturation, cooling rates) .

- Troubleshooting : If twinning occurs, employ SHELXD for data integration or switch to alternative solvents (e.g., acetone) .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .

- Crystallographic Validation : Use X-ray data to resolve ambiguities in stereochemistry or substituent positioning .

Advanced: What strategies enhance enantiomeric purity and synthesis yield?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to favor the (S)-enantiomer .

- Dynamic Kinetic Resolution : Optimize reaction kinetics (pH, temperature) to minimize racemization during synthesis .

- Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Advanced: How does this compound interact with biological targets, and what methodologies study these interactions?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) quantify affinity for neurotransmitter receptors (e.g., serotonin, dopamine) .

- Molecular Docking : Software like AutoDock Vina predicts binding modes with targets (e.g., enzymes in inflammation pathways) .

- In Vitro Toxicity Screening : MTT assays on cell lines (e.g., HEK293) assess cytotoxicity, while metabolic stability is tested via liver microsome incubations .

Advanced: How does structural modification influence pharmacological activity compared to analogs?

Methodological Answer:

-

Structure-Activity Relationship (SAR) :

- Nitro vs. Methoxy Groups : The 3,4-dimethoxy substitution enhances lipid solubility and CNS penetration compared to nitro analogs (e.g., 4-nitrophenyl derivatives) .

- Chiral Center : The (S)-enantiomer often shows higher receptor selectivity than (R)-forms, as seen in neurotransmitter uptake inhibition studies .

-

Comparative Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.